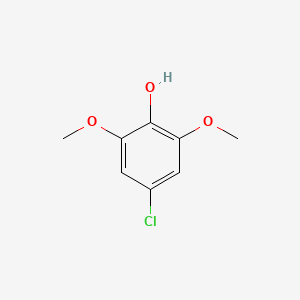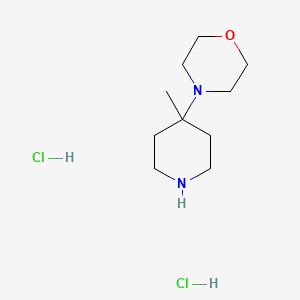
4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid is an organic compound that features both an amino group and a tert-butoxycarbonyl (Boc) protected amino group attached to a benzoic acid core. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group, which can be selectively removed under acidic conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid typically involves the protection of the amino group on the benzoic acid derivative. One common method is to start with 4-Aminobenzoic acid and react it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile. The reaction proceeds under mild conditions, often at room temperature, to yield the Boc-protected product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: The compound can be used in peptide coupling reactions, where the amino group reacts with carboxylic acids or their derivatives to form amide bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like alkyl halides or acyl chlorides can be used.
Deprotection Reactions: Strong acids like TFA or hydrochloric acid in methanol are commonly used.
Coupling Reactions: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-diethylcarbodiimide (EDC) are often employed.
Major Products Formed
Substitution Reactions: Substituted benzoic acid derivatives.
Deprotection Reactions: 4-Aminobenzoic acid.
Coupling Reactions: Peptides or other amide-containing compounds.
Applications De Recherche Scientifique
4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the preparation of peptide-based probes and inhibitors for biological studies.
Medicine: Utilized in the development of pharmaceutical compounds, particularly those involving peptide synthesis.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid primarily involves its role as a protected amino acid derivative. The Boc group serves as a protecting group for the amino functionality, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amino group can participate in various reactions, such as forming peptide bonds in peptide synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((tert-Butoxycarbonyl)amino)methyl)benzoic acid
- 3-((tert-Butoxycarbonyl)amino)methyl)benzoic acid
- 4-(N-Boc-amino)phenylboronic acid
Uniqueness
4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which provides distinct reactivity and selectivity in synthetic applications. The presence of both an amino group and a Boc-protected amino group allows for versatile functionalization and protection strategies in organic synthesis.
Propriétés
IUPAC Name |
4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-6-7(10(15)16)4-5-8(9)13/h4-6H,13H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQZDVMJSKYZEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857460 |
Source


|
| Record name | 4-Amino-3-[(tert-butoxycarbonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1282523-83-4 |
Source


|
| Record name | 4-Amino-3-[(tert-butoxycarbonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,5'-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596477.png)








